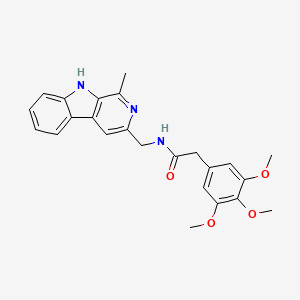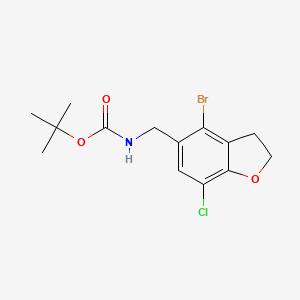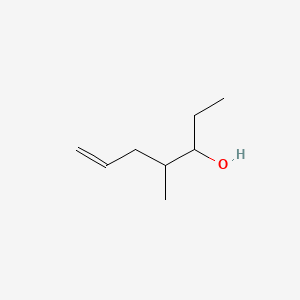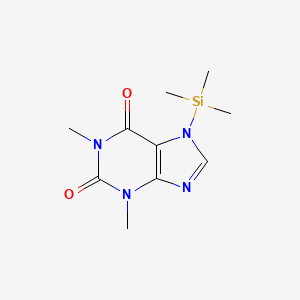
9H-Pyrido(3,4-b)indole, 1-methyl-3-(3,4,5-trimethoxyphenylacetamido)methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Pyrido(3,4-b)indole, 1-methyl-3-(3,4,5-trimethoxyphenylacetamido)methyl- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. This compound is particularly interesting due to its unique structure, which combines an indole ring system with a trimethoxyphenylacetamido group, potentially offering a range of biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrido(3,4-b)indole, 1-methyl-3-(3,4,5-trimethoxyphenylacetamido)methyl- typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The trimethoxyphenylacetamido group can be introduced through an amide coupling reaction, using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
9H-Pyrido(3,4-b)indole, 1-methyl-3-(3,4,5-trimethoxyphenylacetamido)methyl- can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Oxindole derivatives
Reduction: Reduced indole derivatives
Substitution: Halogenated or nitrated indole derivatives
Applications De Recherche Scientifique
9H-Pyrido(3,4-b)indole, 1-methyl-3-(3,4,5-trimethoxyphenylacetamido)methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including cytotoxic effects and enzyme inhibition.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 9H-Pyrido(3,4-b)indole, 1-methyl-3-(3,4,5-trimethoxyphenylacetamido)methyl- involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, particularly targeting enzymes involved in cell proliferation and survival . It may also interact with DNA and RNA, leading to the disruption of cellular processes and induction of apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-9H-pyrido(3,4-b)indole: A simpler indole derivative with similar biological activities.
1-Methyl-β-carboline: Another indole derivative with potential therapeutic applications.
Harmane: Known for its neuroactive properties and presence in various plants.
Uniqueness
9H-Pyrido(3,4-b)indole, 1-methyl-3-(3,4,5-trimethoxyphenylacetamido)methyl- is unique due to its combination of an indole ring with a trimethoxyphenylacetamido group, which may confer distinct biological activities and chemical reactivity compared to simpler indole derivatives .
Propriétés
Numéro CAS |
63885-44-9 |
|---|---|
Formule moléculaire |
C24H25N3O4 |
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
N-[(1-methyl-9H-pyrido[3,4-b]indol-3-yl)methyl]-2-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H25N3O4/c1-14-23-18(17-7-5-6-8-19(17)27-23)12-16(26-14)13-25-22(28)11-15-9-20(29-2)24(31-4)21(10-15)30-3/h5-10,12,27H,11,13H2,1-4H3,(H,25,28) |
Clé InChI |
ZFNSQRZSVCOOPB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC2=C1NC3=CC=CC=C32)CNC(=O)CC4=CC(=C(C(=C4)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,5,6,7-Tetrahydro-4-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13944486.png)









